4-phényltétrahydro-2H-pyran

Vue d'ensemble

Description

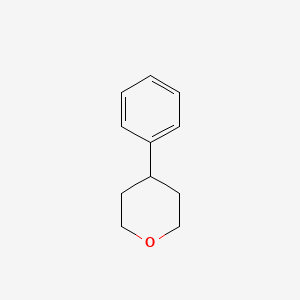

4-phenyltetrahydro-2H-pyran is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-phenyltetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyltetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse chimique

Le 4-phényltétrahydro-2H-pyran est utilisé en synthèse chimique . Il fait partie d'une collection de produits chimiques rares et uniques fournis par Sigma-Aldrich aux chercheurs en découverte précoce . La formule linéaire du composé est C11H14O2 et son numéro CAS est 81462-07-9 .

Intermédiaire clé dans la synthèse de produits naturels

Le cycle 2H-pyran, qui est un motif structural dans le this compound, est présent dans de nombreux produits naturels . Ces 2H-pyrans sont utilisés comme intermédiaires clés dans la synthèse totale de divers produits naturels . Par exemple, ils ont été utilisés comme intermédiaires clés dans la synthèse totale de l'acide (−)-daurichroménique et de ses analogues .

Recherche en synthèse d'hétérocycles

Le this compound est également impliqué dans la recherche liée à la synthèse de 2H-pyrans . Le composé joue un rôle dans la compréhension de la nature des différents facteurs physicochimiques affectant l'isomérie de valence entre les 2H-pyrans et les 1-oxatriènes .

Mécanisme D'action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The specific biological targets and their roles are still under investigation.

Mode of Action

The synthesis of these types of heterocycles often relies on the oxa-6π-electrocyclization of dienones . The specific interactions with its targets and the resulting changes are areas of ongoing research.

Result of Action

As this compound is part of a collection of rare and unique chemicals provided to early discovery researchers , its effects at the molecular and cellular level are areas of ongoing research.

Activité Biologique

4-Phenyltetrahydro-2H-pyran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, while also presenting data in tabular format for clarity.

Chemical Structure and Properties

4-Phenyltetrahydro-2H-pyran is characterized by a tetrahydropyran ring fused with a phenyl group. This unique structure contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research indicates that 4-phenyltetrahydro-2H-pyran exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, derivatives of 4-phenyltetrahydro-2H-pyran have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results.

The exact mechanism by which 4-phenyltetrahydro-2H-pyran exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The nitrile group present in some derivatives may enhance binding affinity to these targets, thereby modulating their activity.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that certain derivatives of 4-phenyltetrahydro-2H-pyran showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Evaluation : Another research effort explored the anticancer potential of 4-phenyltetrahydro-2H-pyran derivatives against various cancer cell lines. Results indicated that these compounds could inhibit cell growth and induce apoptosis at micromolar concentrations .

- Mechanistic Insights : A recent study utilized molecular docking simulations to predict the binding interactions of 4-phenyltetrahydro-2H-pyran with target proteins involved in cancer progression. The findings suggested a strong binding affinity, supporting further investigation into its therapeutic potential .

Data Tables

The following table summarizes key findings related to the biological activity of 4-phenyltetrahydro-2H-pyran:

Propriétés

IUPAC Name |

4-phenyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWZSVWXPXFCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174675 | |

| Record name | Pyran, 4-phenyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20638-52-2 | |

| Record name | Pyran, 4-phenyltetrahydro-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyran, 4-phenyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.